4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
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Overview
Description
4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one is a heterocyclic compound that features a quinazolinone core structure with a bromophenyl and a sulfanylidene group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one These factors can include pH, temperature, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-bromobenzaldehyde and thiourea, the intermediate is formed through a condensation reaction, followed by cyclization to yield the target compound.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In material science, the compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Phenyl-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(3-Chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
Uniqueness: The presence of the bromine atom in 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one can significantly influence its reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(3-bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-9-4-1-3-8(7-9)13-12-10(16-14(19)17-13)5-2-6-11(12)18/h1,3-4,7,13H,2,5-6H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMXKODSUWFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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